molecular formula C10H12O2 B8632618 3-(2-Hydroxypropan-2-yl)benzaldehyde

3-(2-Hydroxypropan-2-yl)benzaldehyde

Cat. No.: B8632618
M. Wt: 164.20 g/mol
InChI Key: OKGSBPQGDSONJU-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a tertiary alcohol group (2-hydroxypropan-2-yl) at the meta position relative to the aldehyde functional group. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)benzaldehyde

InChI

InChI=1S/C10H12O2/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-7,12H,1-2H3

InChI Key

OKGSBPQGDSONJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and bioactivities of 3-(2-Hydroxypropan-2-yl)benzaldehyde with analogous compounds:

Compound Name Substituent(s) and Position Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivities References
This compound 3-(tertiary alcohol) C₁₁H₁₂O₂ 176.21 Steric hindrance; potential synthesis intermediate
3-Hydroxybenzaldehyde 3-(hydroxyl) C₇H₆O₂ 122.12 Pharmaceutical intermediate; higher solubility
Flavoglaucin (Eurotium derivative) 2,5-dihydroxy + prenyl groups Varies Varies Antioxidative, antibacterial
4-Hydroxy-3-methoxybenzaldehyde 4-(hydroxyl), 3-(methoxy) C₈H₈O₃ 152.15 Anticancer, bactericidal applications
2-(2-Hydroxypropan-2-yl)benzaldehyde 2-(tertiary alcohol) C₁₁H₁₂O₂ 176.21 Ortho-substituted isomer; steric effects

Substituent Effects on Properties

  • Steric and Electronic Effects :
    • The tertiary alcohol group in this compound introduces significant steric hindrance compared to simpler derivatives like 3-hydroxybenzaldehyde. This may reduce solubility in polar solvents but enhance stability in organic matrices .
    • In contrast, 3-hydroxybenzaldehyde (C₇H₆O₂) has a hydroxyl group at the meta position, improving water solubility and making it a common intermediate in drug synthesis .
    • Ortho vs. Meta Substitution : The positional isomer 2-(2-hydroxypropan-2-yl)benzaldehyde (ortho-substituted) may exhibit intramolecular hydrogen bonding between the aldehyde and hydroxyl groups, altering reactivity compared to the meta-substituted target compound .

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